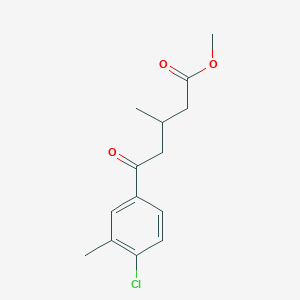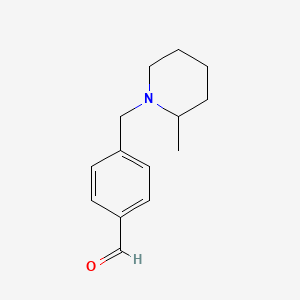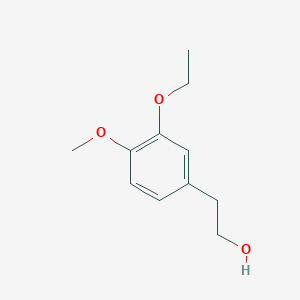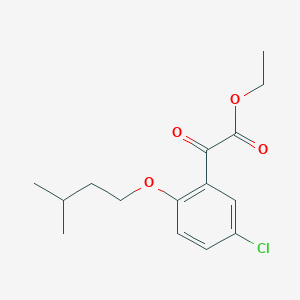
Ethyl 3-chloro-6-iso-pentoxybenzoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-6-iso-pentoxybenzoylformate is a chemical compound with the molecular formula C15H19ClO4 and a molecular weight of 298.7657 g/mol . This compound is known for its unique structure, which includes a chloro group, an iso-pentoxy group, and a benzoylformate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Ethyl 3-chloro-6-iso-pentoxybenzoylformate typically involves multiple steps, starting with the preparation of the benzoylformate core. The synthetic route may include the following steps:
Formation of the Benzoylformate Core: This step involves the reaction of ethyl formate with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Chloro Group: The chloro group is introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Iso-pentoxy Group: The iso-pentoxy group is attached through an etherification reaction using iso-pentanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .
Análisis De Reacciones Químicas
Ethyl 3-chloro-6-iso-pentoxybenzoylformate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzoylformate moiety can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the benzoylformate can yield alcohols or aldehydes.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-6-iso-pentoxybenzoylformate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-chloro-6-iso-pentoxybenzoylformate involves its interaction with molecular targets such as enzymes and receptors. The chloro group and the benzoylformate moiety play crucial roles in binding to active sites and modulating biological activity. The iso-pentoxy group may influence the compound’s solubility and membrane permeability, affecting its overall efficacy .
Comparación Con Compuestos Similares
Ethyl 3-chloro-6-iso-pentoxybenzoylformate can be compared with similar compounds such as:
Ethyl 3-chloro-6-n-pentoxybenzoylformate: This compound has a similar structure but with a different alkoxy group, which may result in different chemical and biological properties.
Ethyl 3-chloro-6-methoxybenzoylformate: The presence of a methoxy group instead of an iso-pentoxy group can lead to variations in reactivity and application.
Ethyl 3-chloro-6-ethoxybenzoylformate: This compound features an ethoxy group, which can alter its solubility and interaction with biological targets.
Propiedades
IUPAC Name |
ethyl 2-[5-chloro-2-(3-methylbutoxy)phenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-4-19-15(18)14(17)12-9-11(16)5-6-13(12)20-8-7-10(2)3/h5-6,9-10H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMFMBKUJRSDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997466.png)
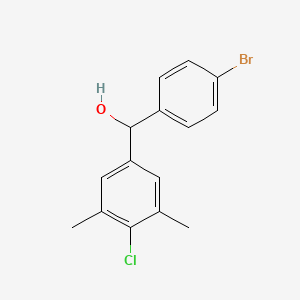

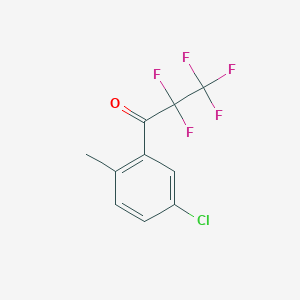


![3-[4-(n-Pentylthio)phenyl]-1-propene](/img/structure/B7997521.png)
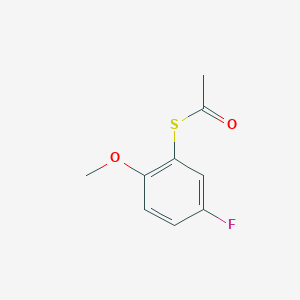
![1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997538.png)

